Ethyl 3-(2-oxopropyl)benzoate Ethyl 3-(2-oxopropyl)benzoate
Brand Name: Vulcanchem
CAS No.: 73013-49-7
VCID: VC2303202
InChI: InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3
SMILES: CCOC(=O)C1=CC=CC(=C1)CC(=O)C
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

Ethyl 3-(2-oxopropyl)benzoate

CAS No.: 73013-49-7

Cat. No.: VC2303202

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-oxopropyl)benzoate - 73013-49-7

Specification

CAS No. 73013-49-7
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name ethyl 3-(2-oxopropyl)benzoate
Standard InChI InChI=1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3
Standard InChI Key XUCARBXWGUJVRR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC(=C1)CC(=O)C
Canonical SMILES CCOC(=O)C1=CC=CC(=C1)CC(=O)C

Introduction

Chemical Identity and Basic Properties

Ethyl 3-(2-oxopropyl)benzoate is an aromatic ester with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol. The compound possesses CAS Registry Number 73013-49-7 and is characterized by its light yellow oil appearance at room temperature . The structure consists of a benzene ring with an ethyl ester group and a 2-oxopropyl substituent at position 3, creating a meta-substituted benzoate derivative.

The compound contains three oxygen atoms: one in the ketone group of the 2-oxopropyl substituent and two in the ester functionality. These functional groups contribute to its reactivity profile and its applications in organic synthesis.

Physical and Chemical Properties

Physical Characteristics

Ethyl 3-(2-oxopropyl)benzoate presents as a light yellow oil with the following properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
Physical FormLight yellow oil
Purity (Commercial)97%
IUPAC Nameethyl 3-(2-oxopropyl)benzoate

Structural Identifiers

The compound can be identified through various chemical notation systems:

Identifier TypeValueSource
InChI1S/C12H14O3/c1-3-15-12(14)11-6-4-5-10(8-11)7-9(2)13/h4-6,8H,3,7H2,1-2H3
InChI KeyXUCARBXWGUJVRR-UHFFFAOYSA-N

Spectroscopic Properties

While specific spectroscopic data for ethyl 3-(2-oxopropyl)benzoate is limited in the provided sources, inferences can be made based on similar compounds. Key spectroscopic features would likely include:

  • ¹H NMR signals: Characteristic signals for aromatic protons (δ ~7.3-8.0 ppm), ethyl ester protons (ethyl CH₂ at δ ~4.3 ppm, CH₃ at δ ~1.3 ppm), and 2-oxopropyl methylene and methyl groups (CH₂ at δ ~3.8 ppm, CH₃ at δ ~2.2 ppm).

  • ¹³C NMR signals: Carbonyl carbons of both ketone and ester groups would appear at approximately δ 205 ppm and δ 166 ppm, respectively.

  • IR spectroscopy: Characteristic absorptions for ester C=O stretch (~1720 cm⁻¹) and ketone C=O stretch (~1700 cm⁻¹).

Synthesis and Preparation Methods

Synthetic Routes

Several synthetic approaches can be employed to produce ethyl 3-(2-oxopropyl)benzoate:

  • Esterification of 3-(2-oxopropyl)benzoic acid: Direct esterification with ethanol under acidic catalysis provides a straightforward route to the target compound.

  • Friedel-Crafts acylation: Starting from ethyl 3-methylbenzoate, acylation followed by oxidation of the methyl group can yield the desired product.

  • Palladium-catalyzed coupling reactions: Cross-coupling of appropriately substituted aromatic compounds can provide the desired substitution pattern.

Optimization Parameters

For efficient synthesis of ethyl 3-(2-oxopropyl)benzoate, several critical parameters require careful control:

ParameterOptimal ConditionsEffect on Synthesis
Temperature60-80°CBalances reaction rate and product stability
CatalystAcid catalysts (H₂SO₄, p-toluenesulfonic acid)Facilitates esterification reaction
SolventDichloromethane/TolueneProvides suitable medium for reactivity
Reaction Time12-24 hoursEnsures complete conversion
PurificationColumn chromatographyRemoves byproducts and starting materials

Chemical Reactions and Reactivity

Hydrolysis Reactions

Ethyl 3-(2-oxopropyl)benzoate undergoes hydrolysis under acidic or basic conditions, similar to other benzoate esters. The reactivity follows typical ester hydrolysis mechanisms:

Reaction ConditionsProductsMechanism
Acid-catalyzed hydrolysis (H₂SO₄, HCl, reflux)3-(2-oxopropyl)benzoic acid + ethanolProtonation of carbonyl followed by nucleophilic attack
Base-catalyzed hydrolysis (NaOH, KOH in H₂O/EtOH)Sodium/Potassium 3-(2-oxopropyl)benzoate + ethanolDirect nucleophilic attack by hydroxide ion

Reduction Reactions

The compound contains two reducible groups—the ketone moiety and the ester functionality—which can be selectively reduced:

Reducing AgentConditionsProductsSelectivity
NaBH₄Methanol, 0-25°CEthyl 3-(2-hydroxypropyl)benzoateSelective for ketone
LiAlH₄THF, reflux3-(2-hydroxypropyl)benzyl alcoholReduces both ketone and ester
DIBAL-H (controlled)Toluene, -78°C3-(2-oxopropyl)benzaldehydePartial reduction of ester

Functional Group Transformations

The ketone group in the 2-oxopropyl moiety participates in various reactions:

  • Condensation reactions: With amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes.

  • Aldol condensations: The methyl ketone serves as an enolizable substrate for aldol reactions.

  • Wittig reactions: Transformation of the ketone to alkenes using phosphonium ylides.

Applications in Organic Synthesis

As a Synthetic Intermediate

Ethyl 3-(2-oxopropyl)benzoate serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. Its utility stems from the presence of two reactive functional groups that can be independently modified:

  • Scaffold for heterocyclic synthesis: The 2-oxopropyl group can participate in cyclization reactions to form heterocycles.

  • Precursor for bifunctional molecules: Selective transformations of either the ester or ketone group allow for asymmetric functionalization.

Medicinal Chemistry Applications

The basic structure of ethyl 3-(2-oxopropyl)benzoate appears in various bioactive compounds and pharmaceutical intermediates:

  • Anti-inflammatory agents: The meta-substituted benzoate pattern appears in several non-steroidal anti-inflammatory compounds.

  • Enzyme inhibitors: Derivatives have been explored for their potential enzyme inhibitory activities.

  • Structural analogs: Related compounds show potential as inhibitors of specific biochemical pathways.

Comparison with Structural Analogs

Positional Isomers

Ethyl 3-(2-oxopropyl)benzoate has several positional isomers with distinct properties:

CompoundCAS NumberKey DifferencesSource
Ethyl 2-(2-oxopropyl)benzoate24727467Ortho-substitution creates potential for intramolecular interactions
Ethyl 4-(2-oxopropyl)benzoate73013-51-1Para-substitution leads to more linear molecular geometry
Ethyl 3-(3-oxopropyl)benzoate114837-81-9Terminal aldehyde instead of ketone group
Methyl 3-(2-oxopropyl)benzoate74998-19-9Methyl ester instead of ethyl ester

Structure-Activity Relationships

The precise positioning of functional groups significantly impacts reactivity and potential biological activity:

  • Ortho-substitution (2-position): Provides potential for intramolecular hydrogen bonding or chelation effects.

  • Meta-substitution (3-position): Offers a balance between electronic effects without steric hindrance.

  • Para-substitution (4-position): Maximizes conjugation effects through the aromatic system.

Analytical Methods

Chromatographic Analysis

For the analysis and purification of ethyl 3-(2-oxopropyl)benzoate, several chromatographic techniques are applicable:

  • HPLC Analysis: Reverse-phase HPLC using C18 columns with acetonitrile/water mobile phases (typically 60:40) and UV detection at 254 nm provides effective separation from related compounds.

  • TLC Systems: Silica gel plates with hexane/ethyl acetate gradients (typically 7:3 ratio) give Rf values around 0.4 for effective monitoring of reactions.

  • Column Chromatography: Silica gel with dichloromethane as the eluting solvent has been reported as an effective purification method.

Spectroscopic Identification

Definitive identification typically employs a combination of spectroscopic techniques:

  • NMR Spectroscopy: Both ¹H and ¹³C NMR provide structural confirmation, with characteristic signals for the aromatic, ester, and ketone moieties.

  • Mass Spectrometry: Expected molecular ion peak at m/z 206, with fragmentation patterns showing loss of ethoxy (m/z 161) and subsequent fragmentations.

  • IR Spectroscopy: Characteristic absorptions for the ester and ketone carbonyl groups provide functional group confirmation.

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